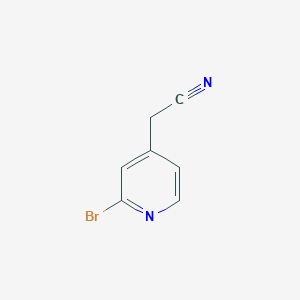

2-(2-Bromopyridin-4-YL)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYXTKBDQXJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700017 | |

| Record name | (2-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-74-9 | |

| Record name | (2-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Bromopyridin-4-YL)acetonitrile CAS number 312325-74-9

CAS Number: 312325-74-9 Synonyms: (2-Bromo-4-pyridinyl)acetonitrile; 2-Bromo-4-cyanomethylpyridine Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol

Executive Summary & Structural Analysis

2-(2-Bromopyridin-4-yl)acetonitrile is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a "linchpin" intermediate. Its value lies in its orthogonal reactivity: the C2-bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-acetonitrile moiety acts as a versatile precursor for amines, acids, amides, or heterocycles (e.g., tetrazoles).

This guide details the physicochemical profile, synthesis, and divergent application of this compound, designed to support researchers in optimizing lead generation workflows.

Physicochemical Profile

| Property | Value | Source/Note |

| Appearance | White to off-white solid | [ChemicalBook, 2023] |

| Melting Point | 68–72 °C (Predicted/Analogous) | Solid at RT |

| Boiling Point | 320.7 ± 27.0 °C (760 mmHg) | Calculated |

| Density | 1.65 ± 0.1 g/cm³ | Calculated |

| pKa (Pyridine N) | ~2.5 (Predicted) | Reduced basicity due to Br/CN electron withdrawal |

| Solubility | Soluble in DMSO, DCM, EtOAc; Sparingly soluble in water |

Synthetic Utility & Mechanism

The compound's utility is defined by its ability to undergo regioselective transformations . The electron-deficient pyridine ring activates the C2-Br bond for oxidative addition, while the benzylic nitrile allows for alpha-alkylation or functional group interconversion.

Divergent Functionalization Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal reactivity map showing C2-bromine cross-coupling and C4-nitrile derivatization pathways.

Experimental Protocols

Preparation of this compound

While often purchased, the synthesis from 2-bromo-4-methylpyridine is a standard, self-validating protocol ensuring high purity. This route avoids the regioselectivity issues of pyridine ring bromination.

Reaction Scheme:

-

Radical Bromination: 2-Bromo-4-methylpyridine + NBS → 2-Bromo-4-(bromomethyl)pyridine.

-

Cyanide Displacement: 2-Bromo-4-(bromomethyl)pyridine + NaCN → Product.

Step 1: Benzylic Bromination (Wohl-Ziegler)

-

Reagents: 2-Bromo-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).

-

Protocol:

-

Dissolve 2-bromo-4-methylpyridine in anhydrous solvent (0.2 M) under N₂.

-

Add NBS and AIBN.

-

Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of mono-bromo species; avoid over-bromination to gem-dibromo).

-

Cool, filter off succinimide precipitate.

-

Concentrate filtrate to yield crude 2-bromo-4-(bromomethyl)pyridine (often used directly due to instability).

-

Step 2: Nucleophilic Substitution (Cyanation)

-

Reagents: Crude Bromomethyl intermediate, Sodium Cyanide (NaCN, 1.5 eq), Ethanol/Water (4:1).

-

Protocol:

-

Suspend NaCN in EtOH/H₂O mixture at 0°C.

-

Add the crude bromide dropwise (dissolved in minimal EtOH).

-

Stir at RT for 2–4 hours.

-

Workup: Quench with dilute NaOH (to trap HCN). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Application: Suzuki-Miyaura Coupling (General Protocol)

This protocol validates the integrity of the C2-Br bond for library synthesis.

-

Reagents: CAS 312325-74-9 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

-

Protocol:

-

Degas solvents with N₂ for 15 mins.

-

Combine all reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Filter through Celite, concentrate, and purify.

-

Note: The nitrile group remains intact under these mild basic conditions.

-

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a privileged structure in kinase inhibition (e.g., binding to the hinge region). CAS 312325-74-9 serves as a precursor to 2-substituted-4-(2-aminoethyl)pyridines .

-

Mechanism: The nitrile is reduced to an amine, which then forms key hydrogen bonds within the ATP-binding pocket.

-

Example: Synthesis of P2X7 antagonists often utilizes this core to link a central aromatic ring to a polar "tail" group derived from the nitrile.

Pathway Visualization: Drug Discovery Workflow

The following diagram depicts the logic flow from scaffold selection to lead candidate.

Figure 2: Workflow integrating CAS 312325-74-9 into lead optimization cycles.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory.

-

Cyanide Safety: If performing the synthesis (Step 2 above), standard cyanide antidotes (e.g., hydroxocobalamin) must be available on-site. The final product itself is a nitrile, not free cyanide, but metabolic release is a theoretical consideration in vivo.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile. [Note: Isomer distinction critical; data extrapolated for 4-yl isomer]. Retrieved from .

-

ChemicalBook (2023). Product properties for CAS 312325-74-9. Retrieved from .

-

Vertex Pharmaceuticals (2012). Patent US 2012/0184539 A1: Inhibitors of P2X7. (Describes the use of bromopyridyl acetonitrile intermediates in drug synthesis). Retrieved from .

-

Jubilant Ingrevia (2022). Safety Data Sheet: 2-Bromopyridine derivatives. Retrieved from .

-

BenchChem (2025). Synthesis of 2-Bromo-4-methylpyridine intermediates. Retrieved from .

Sources

Technical Guide: Spectroscopic Profile of 2-(2-Bromopyridin-4-yl)acetonitrile

This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-(2-Bromopyridin-4-yl)acetonitrile (CAS 312325-74-9). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this pyridine scaffold, commonly used as an intermediate in the synthesis of pharmaceuticals targeting kinases and GPCRs.

Executive Summary & Compound Identity

This compound is a halogenated heterocyclic building block. Its structural integrity is defined by the 2-bromopyridine core and the para-positioned acetonitrile side chain. Correct identification requires differentiating it from its regioisomer, 2-(4-bromopyridin-2-yl)acetonitrile (CAS 312325-73-8).

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 312325-74-9 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Exact Mass | 195.96 (⁷⁹Br) / 197.96 (⁸¹Br) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

Synthesis & Structural Origins

Understanding the synthetic origin is critical for identifying potential impurities in spectral data. This compound is typically derived from 2-bromo-4-methylpyridine via radical bromination followed by cyanation.

Common Impurities:

-

Starting Material: 2-Bromo-4-methylpyridine (Singlet at ~2.3 ppm in ¹H NMR).

-

Hydrolysis Product: 2-(2-Bromopyridin-4-yl)acetic acid (Broad OH stretch in IR).

Figure 1: Standard synthetic route. Residual succinimide (from NBS) or unreacted methylpyridine are common spectral contaminants.

Mass Spectrometry (MS) Profile

The mass spectrum provides the most immediate confirmation of the bromine substituent due to its distinct isotopic signature.

Key Diagnostic Features

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

-

Molecular Ion (M⁺): The spectrum will exhibit a characteristic 1:1 doublet signal due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

| m/z Value | Assignment | Relative Abundance | Interpretation |

| 196.0 | [M(⁷⁹Br)+H]⁺ | 100% | Base peak (protonated molecular ion) |

| 198.0 | [M(⁸¹Br)+H]⁺ | ~98% | Isotopic peak confirming one Br atom |

| 117.0 | [M - Br]⁺ | Variable | Loss of Bromine radical (fragmentation) |

Analyst Note: Absence of the 1:1 doublet at 196/198 indicates debromination or incorrect starting material.

Infrared Spectroscopy (IR)

IR is used primarily to confirm the presence of the nitrile group and the aromatic pyridine ring.

-

Nitrile (C≡N) Stretch: A sharp, distinct band at 2240–2260 cm⁻¹ . This is the most diagnostic non-aromatic peak.

-

Aromatic C=C/C=N Stretch: Strong bands at 1580 cm⁻¹ and 1460 cm⁻¹ , characteristic of the pyridine ring "breathing" modes.

-

C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Weak bands just below 3000 cm⁻¹ (attributed to the -CH₂- group).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the definitive tool for structural elucidation. The chemical shifts below are referenced to CDCl₃ (7.26 ppm).

¹H NMR (400 MHz, CDCl₃) – Reference Profile

The molecule possesses three aromatic protons and one aliphatic methylene group .

| Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment | Structural Logic |

| 8.38 | Doublet (d) | 1H | J ≈ 5.2 Hz | H-6 | Deshielded: Alpha to Nitrogen; ortho to H-5. |

| 7.55 | Singlet (s) / Broad | 1H | J < 1.5 Hz | H-3 | Isolated: Alpha to Bromine; meta to H-5. No strong ortho coupling. |

| 7.25 | Doublet of Doublets (dd) | 1H | J ≈ 5.2, 1.5 Hz | H-5 | Shielded: Beta to Nitrogen; ortho to H-6, meta to H-3. |

| 3.82 | Singlet (s) | 2H | - | -CH₂-CN | Benzylic-like: Deshielded by Pyridine ring and Nitrile group. |

¹³C NMR (100 MHz, CDCl₃) – Reference Profile

| Shift (δ ppm) | Carbon Type | Assignment |

| 150.5 | CH (Aromatic) | C-6 (Alpha to N) |

| 143.0 | Quaternary (C) | C-2 (Attached to Br) |

| 142.5 | Quaternary (C) | C-4 (Attached to CH₂CN) |

| 128.5 | CH (Aromatic) | C-3 (Ortho to Br) |

| 123.0 | CH (Aromatic) | C-5 (Beta to N) |

| 116.5 | Quaternary (C) | -CN (Nitrile) |

| 23.5 | CH₂ (Aliphatic) | -CH₂- (Methylene) |

Structural Validation Workflow

Use the following logic flow to validate the identity of the compound from raw data.

Figure 2: Step-by-step decision matrix for structural confirmation.

Quality Control & Purity Assessment

For pharmaceutical applications, purity is typically assessed via HPLC-UV.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

-

Detection: UV at 254 nm (Pyridine absorption max).

-

Retention Time: The target compound is less polar than the starting material (2-amino-4-methylpyridine) but more polar than dibrominated byproducts.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile [Isomer Reference]. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 312325-74-9). Retrieved from .

-

BenchChem. (2025).[1] Technical Guide to Key Intermediates: Synthesis of 2-Bromo-4-methylpyridine. Retrieved from .

-

ChemicalBook. (2025). 2-Bromopyridine NMR Reference Standards. Retrieved from .

Sources

2-(2-Bromopyridin-4-YL)acetonitrile safety and handling precautions

Topic: 2-(2-Bromopyridin-4-yl)acetonitrile Safety and Handling Precautions CAS Number: 312325-74-9 Content Type: Technical Safety Guide & Whitepaper[1]

Executive Summary

This technical guide provides a rigorous safety framework for the handling, storage, and disposal of This compound (CAS 312325-74-9).[1] As a halogenated pyridine derivative featuring a nitrile moiety, this compound presents a dual-hazard profile: acute toxicity associated with the pyridine core and the potential for metabolic or chemical release of cyanide.[1] This document is designed for medicinal chemists and process safety engineers, prioritizing containment strategies that mitigate exposure risks during drug discovery workflows.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Accurate identification is the first line of defense.[1] The structural isomerism of bromopyridines significantly impacts reactivity and metabolic fate.[1] Ensure you are handling the 2-bromo, 4-acetonitrile isomer.[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 312325-74-9 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1][2][3] |

| Melting Point | Isomer dependent (Typically 60–80°C range for similar analogs) |

| SMILES | N#CCC1=CC(Br)=NC=C1 |

Hazard Identification (GHS Framework)

While specific toxicological data for this exact isomer is limited, safety protocols must be extrapolated from the Structure-Activity Relationship (SAR) of analogous cyanopyridines.[1]

Primary Hazards[1][6]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1] Pyridine derivatives can be readily absorbed through intact skin.[1]

-

Skin & Eye Irritation: Category 2/2A.[1] Causes severe irritation to mucous membranes.[1]

-

Target Organ Toxicity: Respiratory tract irritation (STOT-SE 3).[1]

The "Nitrile" Factor: Hidden Cyanide Risk

Although stable under neutral conditions, nitriles (R-CN) can metabolize to release cyanide ions (

-

Critical Rule: Never mix this compound with strong acids (e.g., HCl, H₂SO₄) outside of a controlled, closed reactor system.[1]

Strategic Handling Protocols

This section details the "Why" and "How" of exposure control, moving beyond generic advice to field-proven causality.

Engineering Controls

The primary barrier must be physical containment.[1]

-

Fume Hood: All open handling (weighing, transfer) must occur in a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .[1]

-

Static Control: As a dry powder, this compound can generate static charge, leading to dispersion.[1] Use anti-static weighing boats and ionizers if available.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated aromatic solvents often used with this compound.[1]

| PPE Component | Specification | Rationale |

| Hand Protection | Double Gloving | Outer: Nitrile (min 5 mil).[1] Inner: Laminate (Silver Shield) if dissolving in DCM/THF.[1] |

| Eye Protection | Chemical Safety Goggles | Prevents exposure to airborne dust fines which safety glasses cannot seal against.[1] |

| Respiratory | N95/P100 (if outside hood) | Only for emergency spill cleanup.[1] Routine handling relies on the hood.[1] |

| Skin | Lab Coat + Tyvek Sleeves | Covers wrist gap between glove and coat; prevents powder accumulation on cuffs.[1] |

Experimental Workflow: The "Closed Loop"

To maintain trustworthiness in safety, the protocol must minimize open-air time.[1]

-

Weighing: Tare the vial inside the hood. Do not walk around the lab with an open spatula.[1]

-

Solubilization: Dissolve the solid immediately after weighing. Solutions are less prone to dispersion than dry powders.[1]

-

Reaction Setup: If using in cross-coupling (e.g., Suzuki-Miyaura), purge the reaction vessel with Argon/Nitrogen before heating to prevent oxidation and potential side-reactions that could generate volatile byproducts.[1]

Visualizing the Safety Architecture

The following diagram illustrates the hierarchy of controls and the decision logic for handling this compound.

Caption: Operational safety workflow emphasizing the critical "No Acid" rule during emergency response.

Storage & Stability

-

Temperature: Store at 2–8°C . Refrigeration slows the hydrolysis of the nitrile group and degradation of the bromopyridine ring.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture sensitivity can lead to the formation of the corresponding amide or acid, altering the stoichiometry of future reactions.[1]

-

Incompatibilities:

Emergency Response & Waste Disposal

Exposure Response

-

Inhalation: Remove victim to fresh air immediately.[1] If breathing is labored, oxygen should be administered by trained personnel.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to clean skin, as they enhance absorption of the toxicant.[1]

-

Cyanide Antidote: While unlikely to be needed for minor exposures, facilities handling >10g of nitriles should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite.[1]

Waste Disposal[1]

-

Segregation: Do NOT dispose of in the general acid waste stream.[1]

-

Stream: Segregate into "Halogenated Organic Waste" .

-

Labeling: Clearly label the waste container: "Contains Organic Nitriles & Halogenated Pyridines - DO NOT ACIDIFY."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile (Isomer Analog).[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyridines.[1] Retrieved from [Link][1]

Sources

Procurement and Technical Validation of 2-(2-Bromopyridin-4-yl)acetonitrile

CAS Number: 312325-74-9 Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol [1]

Executive Summary

This technical guide addresses the procurement, quality validation, and synthetic utility of 2-(2-Bromopyridin-4-yl)acetonitrile .[1] As a bifunctional pyridine building block, this compound is critical in medicinal chemistry for accessing kinase inhibitors and GPCR ligands.[1] Its dual functionality—an electrophilic bromine at the C2 position and a nucleophilic/reducible nitrile at the C4 position—enables orthogonal functionalization strategies.[1]

Critical Warning: There is a high risk of regioisomer confusion in the supply chain.[1] This compound (2-bromo-4-pyridyl) is frequently confused with its isomer, 2-(4-Bromopyridin-2-yl)acetonitrile (CAS 312325-73-8) .[1] Procurement teams must verify the CAS number and structural assignment via NMR upon receipt.[1]

Technical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream applications (e.g., Suzuki couplings or nitrile reductions), the starting material must meet specific CQAs.[1]

| Attribute | Specification | Rationale (Causality) |

| Purity (HPLC) | ≥ 97.0% | Lower purity often indicates the presence of regioisomers or debrominated byproducts (4-pyridylacetonitrile) which act as chain terminators in cross-coupling reactions.[1] |

| Appearance | White to pale yellow solid | Darkening indicates oxidation or polymerization of the nitrile, often caused by improper storage (moisture/heat).[1] |

| Water Content | ≤ 0.5% | Excess water hydrolyzes the nitrile to the amide (2-(2-bromopyridin-4-yl)acetamide) over time.[1] |

| Regioisomer Content | ≤ 0.1% | The 4-bromo-2-pyridyl isomer is a common synthetic impurity that is difficult to separate post-coupling.[1] |

Commercial Supply Chain Landscape

The supply market is segmented by scale.[1] For research quantities (<100g), catalog suppliers are efficient.[1] For process development (>1kg), custom synthesis organizations (CROs) are required due to the "make-to-order" nature of bulk pyridine derivatives.[1]

Validated Suppliers (Non-Exhaustive)

-

Catalog Level (1g – 100g):

-

Bulk/CRO Level (>1kg):

Supply Chain Decision Matrix

Figure 1: Decision matrix for sourcing based on scale and lead time requirements.

Procurement & Quality Assurance: A Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[1] The similarity between pyridine isomers necessitates an internal "Goods Inward" protocol.[1]

Protocol A: Diagnostic NMR for Regioisomer Verification

The most reliable method to distinguish the target (2-bromo-4-pyridyl) from its isomer (4-bromo-2-pyridyl) is ¹H NMR analysis of the aromatic region.[1]

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Target Signal (2-Br-4-R): Look for the proton at C3 .[1] It appears as a singlet (or doublet with very small meta coupling, J < 2 Hz) because it is flanked by the Bromine and the substituent at C4.[1]

-

Isomer Signal (4-Br-2-R): The proton at C3 will show a distinct doublet (J ~5-8 Hz) or dd pattern due to coupling with H5, depending on the exact substitution pattern, but it lacks the isolation of the 2-Br-4-R motif.[1]

Protocol B: HPLC Purity Check

Standardize this method to quantify the "de-brominated" impurity (4-pyridylacetonitrile), which is a common byproduct of the radical bromination synthesis route.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).[1]

-

Acceptance Criteria: Main peak > 97.0% area; no single impurity > 1.0%.[1]

Synthetic Utility & Application Context

Understanding the downstream chemistry justifies the strict purity requirements.[1] This molecule is a "linchpin" scaffold: the bromine allows for carbon-carbon bond formation, while the nitrile serves as a masked amine or acid.[1]

Workflow: Orthogonal Functionalization

-

Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) [1]

-

Step 2: Nitrile Manipulation

Figure 2: Synthetic divergence showing the versatility of the scaffold.[1]

References

-

Sigma-Aldrich. Product Detail: this compound.[1] Retrieved from (Search Term: 312325-74-9).[1]

-

PubChem. Compound Summary: 2-(4-Bromopyridin-2-yl)acetonitrile (Isomer Distinction). National Library of Medicine.[1] Retrieved from .[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol described in Section 5).

-

BLDpharm. Product Catalog: this compound. Retrieved from .[1]

-

BenchChem. Synthesis of Halogenated Pyridines: Technical Guide. Retrieved from .[1]

Sources

Chemo-Orthogonal Functionalization of 2-(2-Bromopyridin-4-yl)acetonitrile: A Technical Guide

Executive Summary

This technical guide analyzes the reactivity profile of 2-(2-Bromopyridin-4-yl)acetonitrile , a bifunctional heterocyclic scaffold critical in medicinal chemistry (e.g., kinase inhibitor synthesis). The molecule presents a unique "push-pull" electronic topography: an electron-deficient pyridine ring activated for nucleophilic attack at C2, and a highly acidic methylene "handle" at C4.

This guide provides researchers with a roadmap for orthogonal functionalization—allowing selective modification of one site without compromising the other. It moves beyond standard textbook definitions to address practical synthetic challenges, such as regiocontrol during alkylation and catalyst poisoning during cross-coupling.

Section 1: Electronic Topography & Reactivity Map

To manipulate this scaffold effectively, one must understand the competition between its electrophilic and nucleophilic centers.

The Electrophilic Center (C2-Br)

The Carbon-2 position is the primary electrophilic site. The electronegative nitrogen atom pulls electron density from the ring, making C2 and C4 electron-deficient.

-

Activation: The bromine atom at C2 is a good leaving group. The adjacent nitrogen stabilizes the anionic intermediate (Meisenheimer complex) during Nucleophilic Aromatic Substitution (

). -

Metal Insertion: The C2-Br bond is chemically "soft," facilitating rapid oxidative addition of Palladium(0) species, making it an ideal handle for Suzuki, Stille, or Buchwald-Hartwig couplings.

The Nucleophilic Center ( -Methylene)

The methylene group (

-

Acidity: The

of these protons is estimated at 16–18 (DMSO) . This is significantly more acidic than standard acetonitrile ( -

Carbanion Stability: Deprotonation yields a resonance-stabilized carbanion that can act as a nucleophile toward alkyl halides or carbonyls.

Reactivity Visualization

The following diagram maps the "Attackable" (Electrophilic) and "Attacking" (Nucleophilic) zones.

Figure 1: Reactivity heatmap indicating the orthogonal reaction pathways available for the scaffold.

Section 2: Electrophilic Functionalization (The C2-Br Site)

The 2-bromo position allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with an aryl-boronic acid while preserving the nitrile group.

The Challenge: Standard bases (e.g., NaOH) can hydrolyze the nitrile to an amide or acid. Furthermore, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst.

Optimized Methodology:

-

Reagents:

-

Substrate: 1.0 equiv.

-

Boronic Acid: 1.2 equiv.[1]

-

Catalyst:

(3–5 mol%). The bidentate ligand prevents catalyst deactivation by the pyridine nitrogen. -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (degassed).

-

-

Procedure:

-

Combine reagents in a sealed vial under Argon.

-

Heat to 80–90°C. Monitoring by LCMS is critical; the reaction is typically complete within 2–4 hours.

-

Workup: Filter through Celite to remove Pd black. Wash with EtOAc.

-

-

Why this works: Phosphate bases are mild enough to spare the nitrile but strong enough to activate the boronic acid.

is robust and resistant to chelation effects from the substrate.

Section 3: Nucleophilic Functionalization (The -Carbon)

Modifying the methylene group allows for chain extension or cyclization. This is the most risk-prone step due to potential side reactions.

Protocol B: Regioselective -Alkylation

Objective: Mono-alkylation with an alkyl halide (R-X).[2]

The Challenge (The "Self-Destruct" Mode):

If a small, nucleophilic base like Sodium Ethoxide (

Optimized Methodology:

-

Reagents:

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (Sodium Hydride).

-

Selection Logic: LiHMDS is bulky and non-nucleophilic, completely suppressing the

pathway at C2.

-

-

Electrophile: Alkyl Halide (1.0–1.1 equiv).

-

Solvent: Anhydrous THF (cooled).

-

-

Procedure:

-

Cool a solution of the substrate in THF to -78°C (if using LiHMDS) or 0°C (if using NaH).

-

Add base dropwise. The solution will likely turn deep yellow/orange, indicating carbanion formation.

-

Stir for 15–30 minutes to ensure complete deprotonation.

-

Add the alkyl halide slowly.

-

Critical Control: For mono-alkylation, use exactly 1.0 equiv of base and electrophile. Excess base leads to di-alkylation.

-

-

Why this works: The steric bulk of LiHMDS prevents it from attacking the electrophilic C2 carbon, forcing it to act solely as a base.

Section 4: Sequential Workflow Strategy

When building complex drugs, the order of operations is paramount.

-

Route 1 (Coupling First): If the target requires a bulky group at C2, perform Suzuki coupling first. The resulting biaryl system is stable and the

-protons remain acidic for subsequent alkylation. -

Route 2 (Alkylation First): If the C2-Br is needed for a later-stage diversification (e.g., installing a library of aromatics), perform alkylation first. However, the alkyl group may sterically hinder the subsequent Suzuki coupling if it is very bulky.

Figure 2: Strategic decision tree for sequential functionalization.

Section 5: Safety & Stability Data

| Parameter | Specification | Note |

| Physical State | Solid / Low-melting solid | Can sublime under high vacuum/heat. |

| Storage | 2–8°C, Inert Atmosphere | Light sensitive (C-Br bond photolysis). |

| Incompatibility | Strong Oxidizers, Strong Acids | Acids will hydrolyze nitrile to carboxylic acid. |

| Toxicity | Irritant (Skin/Eye) | Nitriles can release HCN under metabolic or extreme chemical conditions. |

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

-

-

Suzuki-Miyaura Coupling Protocols

-

Acidity of Alpha-Nitriles and Pyridines

- Base Selection in Organic Synthesis (LiHMDS vs Alkoxides): Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Standard reference for pKa values of nitriles and heterocycles).

-

General Reactivity of 2-Bromopyridines

Sources

- 1. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi.com [mdpi.com]

- 8. 312325-73-8|2-(4-Bromopyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

Methodological & Application

Introduction: The Strategic Value of 2-(2-Bromopyridin-4-YL)acetonitrile in Modern Synthesis

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 2-(2-Bromopyridin-4-YL)acetonitrile

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide focuses on a particularly valuable building block: this compound. This substrate is of significant interest to medicinal chemists and drug development professionals. The pyridine core is a prevalent motif in numerous FDA-approved drugs, while the cyanomethyl group offers a versatile handle for further chemical elaboration. However, the use of 2-bromopyridine derivatives in Suzuki couplings is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[3]

This document provides a comprehensive overview of the reaction mechanism, a detailed and field-proven protocol for the successful coupling of this compound, and a troubleshooting guide to navigate common experimental hurdles. Our objective is to equip researchers with both the practical steps and the causal logic required to confidently and successfully utilize this important synthetic intermediate.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

A successful experimental design is rooted in a firm grasp of the underlying reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7]

-

Transmetalation: In this key step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[6][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Application Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

I. Reagents, Solvents, and Equipment

| Component | Recommended Specification | Rationale |

| Aryl Halide | This compound | The electrophilic partner. |

| Organoboron | Arylboronic Acid (or Pinacol Ester) | 1.2 - 1.5 equivalents. A slight excess ensures complete consumption of the halide. Boronic esters offer greater stability against protodeboronation.[9] |

| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol%. Pd(OAc)₂ is a common Pd(II) source, while Pd₂(dba)₃ is a stable Pd(0) source that can sometimes mitigate homocoupling side reactions.[10] |

| Ligand | SPhos or XPhos | 2-10 mol% (typically a 2:1 ligand-to-palladium ratio). Bulky, electron-rich phosphine ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and facilitate the oxidative addition step.[3] |

| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents. An inorganic base is crucial for activating the boronic acid for transmetalation.[8] |

| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Anhydrous, degassed. A polar aprotic solvent is typical. A small amount of water can sometimes accelerate the reaction, but fully anhydrous conditions may be needed to prevent protodeboronation.[5][10] |

| Equipment | Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification. | An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10] |

II. Experimental Workflow: From Setup to Purified Product

The following diagram outlines the critical steps for executing the protocol successfully.

Caption: Figure 2. Step-by-step experimental workflow for the Suzuki coupling.

III. Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inerting the Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[10]

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe.

-

Reaction Conditions: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is fully consumed (typically 2-12 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Wash the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. Below are common issues and field-tested solutions.

| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Deactivation: Insufficient degassing or impure reagents.[10]2. Catalyst Inhibition: The pyridine nitrogen is binding to the palladium center.[3]3. Insufficient Temperature: The oxidative addition step is sluggish. | 1. Ensure all solvents are thoroughly degassed and reagents are pure. Use fresh catalyst and ligand.2. Switch to a bulkier ligand (e.g., XPhos, RuPhos) to sterically shield the palladium.[3]3. Cautiously increase the reaction temperature in 10 °C increments. |

| Protodeboronation | 1. C-B Bond Cleavage: The boronic acid is unstable under the reaction conditions, often exacerbated by excess water or prolonged heating.[9][10] | 1. Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[3] Minimize water content or run under strictly anhydrous conditions. Aim for shorter reaction times with a more active catalyst system. |

| Dehalogenation of Starting Material | 1. Hydride Source: The organopalladium intermediate is reacting with a hydride source instead of the boronic acid.[4] | 1. Avoid potential hydride sources. If using an amine base or alcohol solvent, switch to a carbonate/phosphate base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane, toluene).[10] |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[10]2. In-situ Reduction: If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes consume the boronic acid. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.2. Consider starting with a Pd(0) source like Pd₂(dba)₃. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, nitrogen-containing molecules relevant to pharmaceutical and materials science research. Success hinges on a rational approach to experimental design that acknowledges the specific challenges posed by 2-bromopyridine substrates. By selecting an appropriate catalyst system with bulky ligands, carefully controlling the reaction atmosphere, and understanding the role of each component, researchers can reliably achieve high yields of the desired coupled products. This guide serves as a foundational resource, empowering scientists to troubleshoot effectively and unlock the full synthetic potential of this versatile building block.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Wikipedia. 2-Bromopyridine. [Link]

-

Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. [Link]

-

ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile. [Link]

-

ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

- Google Patents. CN104402805A - 2-bromopyridine synthesis method.

-

National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Sonogashira coupling partners for 2-(2-Bromopyridin-4-YL)acetonitrile

Application Note: Sonogashira Cross-Coupling of 2-(2-Bromopyridin-4-yl)acetonitrile

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of This compound (Substrate 1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fused heterocyclic systems. While the 2-bromopyridine moiety is highly activated for oxidative addition, the presence of the cyanomethyl group (

Substrate Analysis & Mechanistic Insights

The Electrophile: this compound

The substrate presents a dichotomy of reactivity that dictates the experimental design:

-

Site A (C2-Bromine): The pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I $ and

), significantly lowering the electron density at the C2 position. This makes the C-Br bond highly susceptible to oxidative addition by Pd(0), often proceeding rapidly even at room temperature. -

Site B (C4-Cyanomethyl): The methylene protons alpha to the nitrile are inherently acidic (

in DMSO). However, the electron-deficient pyridine ring further stabilizes the resulting carbanion, potentially lowering the-

Risk: Use of strong bases (e.g., NaOtBu, KOtBu) or high temperatures (

) can lead to deprotonation, resulting in deep-colored byproducts (polymerization) or Glaser homocoupling dominance due to catalyst sequestration.

-

The Catalyst System

-

Palladium Source:

is the preferred precatalyst. It is robust, air-stable, and the triphenylphosphine ligands are bulky enough to promote reductive elimination while preventing excessive coordination of the pyridine nitrogen to the metal center. -

Copper Co-catalyst: CuI is essential for generating the copper-acetylide species (transmetallation agent).[1] However, its loading must be minimized (1–5 mol%) to reduce oxidative homocoupling of the alkyne.

Coupling Partner Selection

The following table categorizes compatible alkyne partners based on electronic and steric profiles.

| Alkyne Class | Representative Partner | Reactivity Profile | Strategic Notes |

| Aryl Alkynes | Phenylacetylene | High | The "Standard" partner. Reaction typically complete in <2h at RT. Electronic-rich rings (e.g., 4-OMe) couple faster. |

| Silyl Alkynes | Trimethylsilylacetylene (TMSA) | Moderate | Used to install a "masked" terminal alkyne. Requires slightly higher temp (40°C) due to steric bulk of TMS group. |

| Aliphatic Alkynes | 1-Octyne | Low-Moderate | Slower transmetallation. Often requires heating to 50°C. Risk of isomerization if reaction times are prolonged. |

| Functionalized | Propargyl Alcohol | Variable | Hydroxyl group can coordinate Pd. Use a slightly higher catalyst loading (5 mol%). |

| Heteroaryl | 3-Ethynylpyridine | High | Potential for catalyst poisoning by the partner's nitrogen. Use |

Detailed Experimental Protocol

Target Reaction: Coupling of this compound with Phenylacetylene.

Materials

-

Substrate: this compound (1.0 equiv, 1.0 mmol, 197 mg)

-

Alkyne: Phenylacetylene (1.2 equiv, 1.2 mmol, 132 µL)

-

Catalyst:

(0.03 equiv, 3 mol%, 21 mg) -

Co-Catalyst: CuI (0.02 equiv, 2 mol%, 4 mg)

-

Base: Triethylamine (

) (3.0 equiv, 3.0 mmol, 418 µL) -

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) – Degassed.

Step-by-Step Methodology

-

System Preparation:

-

Oven-dry a 10 mL reaction vial or round-bottom flask containing a magnetic stir bar.

-

Seal with a septum and cool under a stream of dry Nitrogen or Argon.

-

-

Solvent Degassing (Critical):

-

Sparge the DMF/THF with Nitrogen for 15 minutes prior to use. Oxygen promotes the Glaser homocoupling of the alkyne, consuming the starting material and complicating purification.

-

-

Reagent Addition (The "Solids First" Rule):

-

Add the solid Substrate (197 mg),

(21 mg), and CuI (4 mg) to the vial against a positive pressure of Nitrogen. -

Note: Adding CuI last ensures it does not interact with moisture before the solvent is added.

-

-

Solvation and Activation:

-

Add the degassed DMF (3.0 mL) via syringe.

-

Add Triethylamine (418 µL).

-

Stir gently at Room Temperature (RT) for 2 minutes. The solution should turn yellow/orange.

-

-

Alkyne Addition:

-

Add Phenylacetylene dropwise via syringe.

-

Observation: The solution often darkens (brown/black) upon alkyne addition; this is characteristic of active Pd(0) species formation.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (25°C) .

-

Monitor by TLC (Hexanes:EtOAc 1:1) or LC-MS at t=1h.

-

Checkpoint: If conversion is <50% after 2 hours, warm to 45°C. Do not exceed 60°C to protect the cyanomethyl group.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (20 mL) and water (20 mL).

-

Separate phases. Wash the organic layer with brine (2 x 15 mL) to remove DMF.

-

Dry over

, filter, and concentrate. -

Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Optimization & Troubleshooting Workflow

The following decision tree illustrates the logic for optimizing conditions if the standard protocol fails.

Figure 1: Optimization logic flow for coupling this compound. Blue nodes indicate starting points, Green indicates success, and Yellow/Red indicate decision points.

References

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.

-

Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of nitriles).

Sources

Application Note: Strategic Synthesis of Aminopyrazole-Based Kinase Inhibitors Utilizing 2-(2-Bromopyridin-4-yl)acetonitrile

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(2-Bromopyridin-4-yl)acetonitrile represents a high-value "bifunctional linchpin." Its utility stems from the orthogonal reactivity of its two functional handles:

-

The C2-Bromide: A stable electrophile positioned for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install hinge-binding motifs or solubilizing tails.

-

The C4-Acetonitrile: An acidic methylene "masked" functionality that serves as a precursor for heterocyclization—specifically the formation of 3-aminopyrazoles , a privileged scaffold in Type I and Type II kinase inhibitors (e.g., analogues of AT7519 or VX-680).

This Application Note details a validated protocol for converting this pyridine-acetonitrile precursor into a 4-(2-bromopyridin-4-yl)-1H-pyrazol-3-amine core. This transformation creates a hydrogen-bond donor/acceptor motif essential for interacting with the kinase ATP-binding pocket (specifically the Glu-Lys salt bridge or the hinge region), while preserving the bromine handle for late-stage diversification.

Synthetic Workflow Overview

The following logic flow illustrates the transformation from the raw building block to a functionalized kinase inhibitor scaffold.

Figure 1: Strategic workflow for converting the acetonitrile precursor into a bioactive aminopyrazole scaffold.

Protocol 1: Synthesis of the Aminopyrazole Core

This protocol describes the conversion of the nitrile group into a 3-aminopyrazole ring. This is preferred over simple reduction (to ethylamine) because the pyrazole ring provides critical rigidity and hydrogen-bonding capability within the kinase pocket.

Reaction Scheme

Reaction A: Py-CH2-CN + DMF-DMA → Py-C(CN)=CH-NMe2 Reaction B: Py-C(CN)=CH-NMe2 + N2H4 → Aminopyrazole Core

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Quality Attribute (CQA) |

| This compound | 1.0 | Substrate | Purity >97% (HPLC); Dryness is critical. |

| DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | 1.5 - 2.0 | Reagent | Fresh bottle; hydrolyzed DMF-DMA leads to low yield. |

| Hydrazine Hydrate (50-60%) | 2.5 - 3.0 | Nucleophile | Handle with extreme care (Carcinogen/Toxic). |

| Ethanol (Absolute) | Solvent | - | Anhydrous preferred for Step 1. |

| Toluene | Solvent | - | Azeotropic removal of methanol (byproduct). |

Step-by-Step Methodology

Part A: Formation of Enaminonitrile Intermediate

-

Setup: Charge a dry round-bottom flask (RBF) with This compound (10 mmol, 1.97 g).

-

Solvent: Add anhydrous Toluene (20 mL). Note: Toluene is preferred over DMF to facilitate the removal of the methanol byproduct via azeotrope, driving the equilibrium forward.

-

Addition: Add DMF-DMA (20 mmol, 2.6 mL) dropwise under nitrogen atmosphere.

-

Reflux: Heat the mixture to 100°C–110°C for 3–5 hours.

-

Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf yellow/orange spot (the enamine).

-

-

Concentration: Once complete, concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is typically a yellow/orange solid or viscous oil.

-

Stability Note: This intermediate is moisture sensitive.[6] Proceed immediately to Part B or store under Argon at -20°C.

-

Part B: Cyclization to Aminopyrazole

-

Resuspension: Dissolve the crude enaminonitrile residue in Absolute Ethanol (30 mL).

-

Cyclization: Add Hydrazine Hydrate (30 mmol, ~1.5 mL) cautiously at room temperature.

-

Exotherm Alert: The reaction is mildly exothermic.

-

-

Heating: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the ethanol to ~20% of its original volume.

-

Add ice-cold water (50 mL) and stir vigorously. The product often precipitates as a beige/off-white solid.

-

Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

-

-

Purification: If no precipitate forms, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Expected Yield: 65% – 80% Product Identity: 4-(2-bromopyridin-4-yl)-1H-pyrazol-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Diversification)

Once the pyrazole core is established, the bromine at the C2 position of the pyridine is activated for coupling. This step typically installs the "tail" region of the kinase inhibitor, which often protrudes into the solvent-exposed region or interacts with the gatekeeper residue.

Materials

-

Substrate: 4-(2-bromopyridin-4-yl)-1H-pyrazol-3-amine (from Protocol 1).

-

Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%).

-

Base: 2M Na2CO3 or Cs2CO3 (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Methodology

-

Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO4.

-

Purification: Flash chromatography (gradient elution).

Analytical Data & Troubleshooting

Expected Analytical Signatures

-

1H NMR (DMSO-d6) for Core Scaffold:

-

Pyrazole NH: Broad singlet ~12.0–12.5 ppm.

-

Pyridine Protons: Three distinct signals. The proton at C3 (ortho to Br) will be a doublet or singlet around 7.8–8.0 ppm.

-

Pyrazole CH: Singlet around 7.9–8.2 ppm.

-

Amine (NH2): Broad singlet ~4.5–5.5 ppm (exchangeable with D2O).

-

-

LC-MS: M+1 peak should correspond to MW 239/241 (Br isotope pattern 1:1).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of DMF-DMA | Use a fresh bottle of DMF-DMA. Ensure glassware is oven-dried. |

| Sticky Gum in Step 2 | Incomplete precipitation | The aminopyrazole is polar. Do not rely solely on precipitation; perform EtOAc extraction (3x) if solid does not form. |

| De-bromination in Step 3 | Pd-catalyzed hydrodehalogenation | Use anhydrous solvents for the coupling if possible, or switch to mild bases (K3PO4). Avoid prolonged heating. |

References

-

Synthesis of 3-Aminopyrazoles: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.

-

DMF-DMA Reactivity: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011.[3]

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

-

Suzuki Coupling on Pyridines: Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series, 2000.

-

General Reactivity of this compound: PubChem Compound Summary for CID 23438487.

Sources

- 1. scirp.org [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids [scielo.org.mx]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile via Stille Coupling

Introduction: The Strategic Importance of 2-Arylpyridine-4-acetonitrile Scaffolds in Drug Discovery

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in the design of bioactive molecules. Specifically, the 2-arylpyridine-4-acetonitrile motif is of significant interest to researchers in drug development. The nitrile group can serve as a versatile synthetic handle for the creation of various nitrogen-containing heterocycles or can act as a key pharmacophoric element. The Stille cross-coupling reaction offers a powerful and flexible method for the synthesis of such compounds, valued for its broad functional group tolerance and adaptability to complex molecular architectures.[3][4]

This application note provides a comprehensive, in-depth guide to the synthesis of 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile through the palladium-catalyzed Stille coupling of 2-(2-Bromopyridin-4-YL)acetonitrile and (4-methoxyphenyl)tributylstannane. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that proceeds through a catalytic cycle involving a palladium complex.[3][5] The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(0) or Pd(II) precatalyst, undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.

-

Transmetalation: The organostannane reagent, in this case (4-methoxyphenyl)tributylstannane, exchanges its organic group (the 4-methoxyphenyl moiety) with the halide on the palladium center. This is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: The two organic groups on the palladium complex, the pyridylacetonitrile and the methoxyphenyl moieties, are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol details the synthesis of 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile. As with all chemical procedures, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Molarity/Concentration | Supplier | Notes |

| This compound | 312325-73-8 | 197.04 g/mol | - | Commercially available or synthesized | See synthesis notes below. |

| (4-methoxyphenyl)tributylstannane | 85337-05-5 | 453.25 g/mol | - | Commercially available | Highly toxic. Handle with extreme care. |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | - | Commercially available | Air and light sensitive. |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - | Commercially available | Anhydrous grade is crucial. |

| Potassium Fluoride (KF) | 7789-23-3 | 58.10 g/mol | Saturated aqueous solution | Commercially available | For workup. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | Commercially available | For extraction. |

| Brine | - | - | Saturated aqueous solution | Prepared in-house | For washing. |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 g/mol | - | Commercially available | For drying. |

Note on the Synthesis of this compound: This starting material can be procured from various chemical suppliers. Alternatively, it can be synthesized from 2-amino-4-picoline through a Sandmeyer-type reaction to introduce the bromine, followed by functionalization to the acetonitrile.[6][7][8]

Equipment

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Inert gas (Argon or Nitrogen) line with a bubbler

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup (under inert atmosphere):

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the this compound.

-

Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles for more rigorous oxygen removal.

-

Via syringe, add (4-methoxyphenyl)tributylstannane (1.2 eq) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL). Vigorous stirring of the biphasic mixture for at least 30 minutes during each wash is recommended to facilitate the precipitation of tin byproducts.[3][6]

-

A white precipitate of tributyltin fluoride may form, which can be removed by filtration through a pad of celite if it hinders phase separation.

-

Separate the organic layer and wash it with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetonitrile.

-

Senior Application Scientist's Insights: Rationale and Troubleshooting

-

Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Stille couplings.[5][9] The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

-

Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and the catalyst. It is crucial to use an anhydrous grade to prevent side reactions.

-

Role of Additives: While not always necessary, the addition of copper(I) iodide (CuI) as a co-catalyst can sometimes accelerate the rate of Stille couplings, particularly with less reactive substrates.[4][10] The mechanism of this rate enhancement is thought to involve a transmetalation from tin to copper, followed by a more rapid transmetalation from the resulting organocuprate to the palladium center.

-

Removal of Tin Byproducts: The toxicity of organotin compounds is a significant drawback of the Stille reaction.[4] The workup with potassium fluoride is a critical step to remove these toxic residues. The fluoride ions react with the tributyltin byproducts to form insoluble and less toxic tributyltin fluoride, which can be removed by filtration or extraction.[11]

-

Troubleshooting:

-

Low or No Conversion: This could be due to an inactive catalyst, insufficient degassing (leading to catalyst oxidation), or non-anhydrous conditions. Ensure the Pd(PPh3)4 is of good quality and proper inert atmosphere techniques are employed.

-

Homocoupling of the Organostannane: This is a common side reaction.[6] It can be minimized by the slow addition of the organostannane or by using a slight excess of the aryl bromide.

-

Difficulty in Removing Tin Byproducts: If KF washing is insufficient, column chromatography with silica gel treated with a small amount of triethylamine (1-2%) in the eluent can aid in the separation.[3][6]

-

Safety Precautions: Handling Organotin Compounds

Organotin compounds are highly toxic and should be handled with extreme caution. [4][12]

-

Engineering Controls: All manipulations involving organotin reagents must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Organotin compounds can be absorbed through the skin.

-

Waste Disposal: Dispose of all organotin-contaminated waste (glassware, needles, gloves, etc.) in a designated and properly labeled hazardous waste container according to institutional guidelines.

Conclusion

The Stille cross-coupling reaction is a highly effective and versatile tool for the synthesis of 2-arylpyridine-4-acetonitrile scaffolds, which are of considerable interest in the field of drug discovery. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can successfully synthesize these valuable compounds. The critical considerations of catalyst selection, reaction conditions, and, most importantly, the safe handling and disposal of toxic organotin reagents are paramount to achieving high yields and ensuring laboratory safety. This application note provides a solid foundation for scientists to incorporate this powerful synthetic methodology into their research endeavors.

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

-

Wikipedia. (2023, October 29). Stille reaction. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(6), 2118–2126. [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]

-

Gommaa, M. S., & Al-Zahrani, F. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

-

Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved from [Link]

-

Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]

- Google Patents. (n.d.). CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine.

-

Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]

-

De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. [Link]

-

Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Stille Coupling [organic-chemistry.org]

- 11. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

The Versatile Building Block: 2-(2-Bromopyridin-4-YL)acetonitrile in Advanced Materials Science

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Among the vast array of organic building blocks, heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention due to their unique electronic properties, coordination capabilities, and structural versatility.[1] This guide delves into the multifaceted applications of a highly functionalized pyridine derivative, 2-(2-Bromopyridin-4-YL)acetonitrile , a molecule poised to be a cornerstone in the synthesis of next-generation materials. Its strategic arrangement of a reactive bromo substituent, a versatile acetonitrile group, and a coordinating pyridine ring offers a trifecta of chemical handles for the rational design of complex organic materials.[2][3] This document serves as a comprehensive resource for researchers and scientists, providing in-depth application notes and detailed protocols for leveraging this promising building block in the realms of organic electronics, sensing, and porous materials.

Core Molecular Attributes and Synthetic Versatility

The utility of this compound as a precursor in materials synthesis stems from its distinct structural features. The bromine atom at the 2-position of the pyridine ring is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5][6] Concurrently, the acetonitrile moiety offers a pathway for further functionalization, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.[7][8] The pyridine nitrogen itself can act as a ligand for metal coordination, a key feature in the construction of metal-organic frameworks and chemosensors.[9][10]

Application I: Organic Light-Emitting Diodes (OLEDs) - Crafting Novel Emissive and Charge-Transport Materials

The development of highly efficient and stable materials is a critical driver of innovation in OLED technology. Pyridine derivatives are widely utilized in OLEDs as components of emissive layers, host materials, and electron-transport layers (ETL) due to their excellent electronic and thermal properties.[11][12] this compound serves as an exemplary starting material for the synthesis of novel OLED materials through strategic cross-coupling reactions.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol details the synthesis of a bipolar host material for phosphorescent OLEDs (PhOLEDs), where a carbazole-based hole-transporting moiety is coupled with our core building block.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for OLED host synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 312325-73-8 | 197.03 | 1.0 mmol |

| 9-Phenyl-9H-carbazole-3-boronic acid | 407559-86-6 | 287.12 | 1.2 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 mmol |

| Toluene | 108-88-3 | 92.14 | 20 mL |

| Ethanol | 64-17-5 | 46.07 | 5 mL |

| Deionized Water | 7732-18-5 | 18.02 | 5 mL |

Procedure:

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Degas the resulting mixture by bubbling with nitrogen for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive flow of nitrogen.

-

Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add 50 mL of ethyl acetate.

-

Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bipolar host material.

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the Suzuki-Miyaura cross-coupling reaction.[13][14] A base, in this case, potassium carbonate, is required to activate the boronic acid for transmetalation.[15] The mixed solvent system ensures the solubility of both organic and inorganic reagents. An inert atmosphere is maintained to prevent the degradation of the palladium catalyst.

Application II: Fluorescent Chemosensors - Probing for Metal Ions